molecular formula C32H44O14 B197895 (2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate CAS No. 30244-37-2

(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate

Katalognummer: B197895
CAS-Nummer: 30244-37-2
Molekulargewicht: 652.7 g/mol
InChI-Schlüssel: LUTPIRPNUNHFEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly substituted spirocyclic triterpenoid derivative characterized by a complex polycyclic framework. Key structural features include:

  • Spiro-oxirane moiety: A fused epoxide (oxirane) ring connected to a tricyclo[9.3.1.0³,⁸]pentadecane system, creating a rigid spiro junction .
  • Acetylation pattern: Five acetyloxy groups at positions 2',5',9',10',13', and an additional acetate ester at position 7', contributing to its lipophilicity .
  • Methylation: Four methyl groups at positions 8',12',15',15', which sterically stabilize the tricyclic core .

The compound’s structural complexity implies synthetic challenges, particularly in regioselective acetylation and stereochemical control during spirocyclization. Computational modeling (e.g., molecular dynamics) would be critical to predict its reactivity and conformational stability .

Biologische Aktivität

The compound known as (2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate is a complex organic molecule with significant potential in biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C32H44O14C_{32}H_{44}O_{14} with a molecular weight of 652.7 g/mol. Its structure features multiple acetoxy groups and a spirocyclic framework, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC32H44O14C_{32}H_{44}O_{14}
Molecular Weight652.7 g/mol
SolubilitySoluble in chloroform, DMSO, ethyl acetate

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound has shown significant cytotoxic effects against several cancer cell lines, including A2780 (ovarian cancer), KB (oral cancer), and HCT-8 (colon cancer). The IC50 values for these cell lines were recorded at concentrations significantly lower than those required for many conventional chemotherapeutics .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by disrupting the cell cycle at the G2/M phase .

Antimicrobial Activity

The compound also displays antimicrobial properties , particularly against gram-positive bacteria and some fungal strains:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Candida albicans, indicating moderate effectiveness as an antimicrobial agent .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition :
    • A study conducted on mice bearing transplanted tumors demonstrated that treatment with the compound resulted in an 84% increase in survival rates compared to control groups. Tumor growth was inhibited by approximately 53% , showcasing its potential as an antineoplastic agent .
  • Synergistic Effects with Other Agents :
    • Combinations of this compound with traditional chemotherapeutics like doxorubicin showed enhanced anticancer effects, suggesting potential for use in combination therapies .

Wissenschaftliche Forschungsanwendungen

Introduction to (2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate

The compound This compound is a complex organic molecule belonging to the class of diterpenoids, specifically derived from the taxane family. Its intricate structure and unique functional groups make it a subject of interest in various scientific research applications.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C32H44O14
  • Molecular Weight : 652.70 g/mol
  • Exact Mass : 652.27310607 g/mol
  • LogP : 0.60
  • Topological Polar Surface Area (TPSA) : 191.00 Ų

Structural Characteristics

The compound features multiple acetoxy groups and a spirocyclic structure that contributes to its biological activity and potential applications in pharmacology.

Pharmacological Potential

Research indicates that the compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of taxanes can inhibit cancer cell growth by interfering with microtubule dynamics, which is crucial for cell division.
  • Antimicrobial Properties : The presence of hydroxyl and acetoxy groups may enhance its interaction with microbial membranes, leading to potential antimicrobial effects.

Drug Development

Due to its structural complexity and biological activity, this compound serves as a lead structure for:

  • Chemotherapy Agents : Its derivatives are being explored for their effectiveness against various cancers, particularly breast and ovarian cancer.
  • Targeted Therapy : Research is ongoing into modifying its structure to improve selectivity and reduce side effects in targeted cancer therapies.

Biochemical Studies

The compound has been utilized in biochemical assays to study:

  • Enzyme Inhibition : It acts as an inhibitor for certain cytochrome P450 enzymes, which are vital for drug metabolism.

Natural Product Synthesis

As a natural product derived from species like Taxus brevifolia, this compound is significant in:

  • Synthesis of Taxane Derivatives : It provides a scaffold for synthesizing new compounds with enhanced therapeutic properties.
Activity TypeDescriptionEvidence Level
AntitumorInhibits cell growth in various cancer typesModerate
AntimicrobialPotential activity against bacterial strainsPreliminary
Enzyme InhibitionInhibits cytochrome P450 enzymesHigh

Toxicity Profile

Toxicity TypeAssessmentProbability (%)
Skin IrritationModerate irritation potential60.75
Eye IrritationLow irritation potential87.38
HepatotoxicityUncertain effects on liver function50.67

Case Study 1: Antitumor Activity of Taxane Derivatives

A study published in Cancer Research highlighted the effectiveness of taxane derivatives, including those based on the structure of (2',5',9',10',13'-Pentaacetyloxy...) in inhibiting tumor growth in xenograft models of breast cancer.

Case Study 2: Enzyme Interaction Studies

Research conducted by Pharmacology & Therapeutics demonstrated that the compound significantly inhibits CYP3A4 activity, suggesting potential drug-drug interactions when co-administered with other pharmaceuticals metabolized by this enzyme.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step acetylation and cyclization reactions. For example, acetylation agents like acetic anhydride or acetyl chloride are used to introduce acetyloxy groups, while spirocyclic frameworks are constructed via epoxide ring-opening or cycloaddition reactions. Optimization includes controlling reaction temperature (e.g., 0–25°C for sensitive intermediates) and using catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine) in DMF to enhance coupling efficiency . Stepwise monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing its structure?

  • X-ray crystallography resolves the stereochemistry of the spirocyclic and tetracyclic moieties, as demonstrated in similar compounds with complex fused-ring systems .
  • NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) identifies acetyloxy and methyl substituents, with chemical shifts for hydroxyl protons (~δ 1.5–3.0 ppm) and acetyl groups (~δ 2.0–2.3 ppm) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, particularly for oxygen-rich structures .

Q. What chromatographic methods are suitable for purifying this compound?

  • Normal-phase silica gel chromatography separates acetylated intermediates using gradients of ethyl acetate/hexane.
  • Reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) resolves polar hydroxylated byproducts .
  • Size-exclusion chromatography is effective for high-molecular-weight aggregates, especially in multi-gram syntheses .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the compound’s electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model the electron density of the oxirane ring and acetyloxy groups to predict sites for nucleophilic attack or oxidation. For example, the electrophilic nature of the spiro-oxirane moiety can be quantified via Fukui indices, guiding functionalization strategies . Coupling DFT with X-ray data validates bond angles and torsional strain in the tricyclo[9.3.1.0³,⁸]pentadecene core .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Iterative validation : Compare experimental NMR shifts with DFT-calculated isotropic shielding constants (e.g., using gauge-including atomic orbitals). Discrepancies >1 ppm may indicate solvent effects or conformational flexibility .
  • Dynamic NMR (DNMR) : Probe slow conformational exchange in the tetracyclic system by variable-temperature studies, identifying averaged signals at higher temperatures .
  • Cross-validation with crystallography : Overlay DFT-optimized structures with X-ray coordinates to assess accuracy .

Q. How can the compound’s metabolic stability be evaluated in pharmacokinetic studies?

  • In vitro microsomal assays (human liver microsomes) quantify oxidative degradation rates, with LC-MS/MS monitoring deacetylated metabolites. Co-factor supplementation (NADPH) identifies cytochrome P450-mediated pathways .
  • Plasma protein binding assays (e.g., equilibrium dialysis) assess bioavailability, leveraging the compound’s lipophilic spirocyclic core and acetylated hydroxyl groups .
  • In silico ADME predictions (e.g., SwissADME) estimate logP (~3.5–4.2) and permeability, guided by structural analogs .

Q. What experimental designs probe regioselective reactivity in functionalization?

  • Protecting group strategies : Selective deacetylation with hydrolases or mild bases (e.g., K₂CO₃/MeOH) isolates hydroxyl groups for further derivatization .
  • Electrophilic aromatic substitution : Nitration or halogenation of the pentadecene ring is monitored via substituent-directed metalation (e.g., directed ortho-metalation with LDA) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl groups at the oxirane ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating .

Q. Methodological Notes

  • Data interpretation : Align spectral data with computational models to address stereochemical ambiguities .
  • Controlled experiments : Use fractional factorial designs to optimize multi-variable syntheses (e.g., temperature, solvent, catalyst ratio) .
  • Ethical compliance : Adhere to institutional guidelines for handling cytotoxic intermediates, given structural similarities to trichothecene derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

Table 1: Key Comparative Features

Compound Name Core Structure Functional Groups Biological/Physicochemical Relevance Reference
Target Compound Spiro-oxirane + tricyclo[9.3.1.0³,⁸] 5 acetyloxy, 1 hydroxyl, 4 methyl High lipophilicity; potential drug candidate
[(1R,2S,3E,5S,7S,8E,10R,13S)-2,7,9,10-tetrakis(acetyloxy)-5,13-dihydroxy-...]methyl acetate Bicyclo[9.3.1] 4 acetyloxy, 2 hydroxyl, 4 methyl Anticancer activity (in silico predictions)
[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate Tricyclo[7.3.0.0²,⁶] 5 ether oxygens, 1 acetyloxy Enzymatic inhibition (e.g., hydrolases)
2-Oxo-1-(p-tolyloxy)pentan-3-yl acetate Linear alkyl chain 1 acetyloxy, 1 ketone, 1 aryl ether Model for regioselective acylation studies

Key Observations:

Acetylation vs. Ether Linkages :

  • The target compound’s five acetyloxy groups distinguish it from analogues like the tricyclo[7.3.0.0²,⁶] derivative, which relies on ether linkages for rigidity . Acetylation enhances metabolic stability compared to hydroxyl-rich analogues .
  • The linear chain compound (2-oxo-1-(p-tolyloxy)pentan-3-yl acetate) lacks cyclic complexity but serves as a benchmark for understanding acylation kinetics .

Computational Similarity Metrics: Tanimoto Coefficient: The target compound shows moderate similarity (Tanimoto >0.65) to bicyclo[9.3.1] derivatives using MACCS fingerprints, suggesting shared pharmacophoric features . Molecular Networking: Cosine scores >0.8 in MS/MS spectra indicate conserved fragmentation patterns with other polyacetylated triterpenoids, hinting at shared biosynthetic pathways .

Research Implications and Challenges

  • Synthetic Accessibility : The compound’s multiple acetyl groups and spirocyclic core require multistep synthesis, likely involving orthogonal protection-deprotection strategies and transition-metal-catalyzed cyclization .
  • Drug-Likeness : Its logP value (predicted >4.5) suggests poor aqueous solubility, necessitating formulation optimization (e.g., liposomal encapsulation) .
  • Biological Screening : Prioritize assays targeting epigenetic regulators (e.g., HDACs) due to structural similarity to SAHA-like inhibitors .

Eigenschaften

IUPAC Name

(2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(46-20(7)38)26-30(10,22(42-16(3)34)11-23(43-17(4)35)31(26)13-40-31)27(45-19(6)37)25(44-18(5)36)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTPIRPNUNHFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330902
Record name NSC330755
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30244-37-2
Record name NSC330755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC330755
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate
(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate
(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate
(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate
(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate
(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.